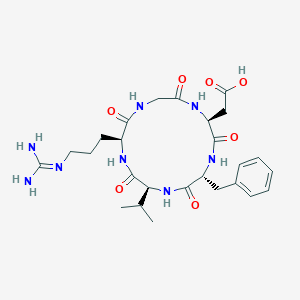

环(精氨酸-甘氨酸-天冬氨酸-D-苯丙氨酸-缬氨酸)

描述

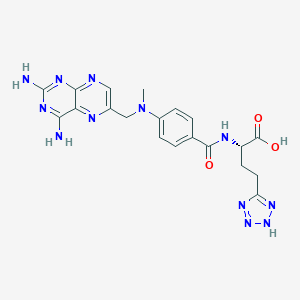

Cyclo(Arg-Gly-Asp-D-Phe-Val) is a compound with the molecular formula C26H38N8O7 . It is also known by other synonyms such as CYCLORGDFV and CHEMBL411941 . This compound is a potent inhibitor of cell adhesion and has been shown to prevent tumor-cell adhesion to laminin and vitronectin substrates .

Molecular Structure Analysis

The molecular weight of cyclo(Arg-Gly-Asp-D-Phe-Val) is 574.6 g/mol . The IUPAC name for this compound is 2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid .Physical And Chemical Properties Analysis

Cyclo(Arg-Gly-Asp-D-Phe-Val) has a molecular weight of 574.63 . Its empirical formula is C26H38N8O7 .科学研究应用

Cell Adhesion Inhibition

CYCLORGDFV is a potent inhibitor of cell adhesion . It prevents cells from adhering to each other and to extracellular matrix components, which is crucial in many biological processes, including tissue repair, immune response, and cancer metastasis .

Tumor Cell Adhesion Inhibition

Specifically, CYCLORGDFV inhibits tumor cell adhesion to laminin and vitronectin substrates . This property makes it a potential therapeutic agent in the treatment of cancer, as it could prevent cancer cells from adhering to other cells and spreading .

Angiogenesis Inhibition

CYCLORGDFV inhibits angiogenesis, the formation of new blood vessels . This is particularly relevant in cancer treatment, as tumors need to form new blood vessels to grow and spread .

Vascular Remodeling Inhibition

In addition to inhibiting angiogenesis, CYCLORGDFV also inhibits vascular remodeling, the process by which blood vessels change their structure in response to changes in blood flow or pressure . This could have implications for the treatment of diseases such as atherosclerosis and hypertension .

Induction of Apoptosis

CYCLORGDFV may induce apoptosis, or programmed cell death, in cells bearing surface α ν β 3 integrin . This could be another mechanism by which it exerts its anti-tumor effects .

Treatment of Ischemic Acute Renal Failure

In vivo investigations in rats have shown that CYCLORGDFV can be useful in the amelioration of ischemic acute renal failure . It inhibits tubular obstruction by preventing cell-cell adhesion, which can help preserve kidney function in this condition .

Inhibition of c-Src Redistribution

CYCLORGDFV inhibits the redistribution of c-Src into focal adhesions, thereby leading to impaired MAP Kinase activation . This could have implications for the regulation of cell growth and differentiation .

Potential Therapeutic Agent in Various Diseases

Given its various effects on cell adhesion, angiogenesis, apoptosis, and signal transduction, CYCLORGDFV could potentially be used as a therapeutic agent in a variety of diseases, including cancer, cardiovascular disease, and kidney disease .

作用机制

Target of Action

Cyclo(Arg-Gly-Asp-D-Phe-Val), also known as CYCLORGDFV, primarily targets ανβ3 and ανβ5 integrins . These integrins play a crucial role in cell attachment, proliferation, and migration .

Mode of Action

CYCLORGDFV acts as a selective antagonist of ανβ3 and ανβ5 integrins . It inhibits the binding of these integrins to vitronectin, a glycoprotein present in the extracellular matrix and in the serum that promotes cell adhesion and spreading .

Biochemical Pathways

By inhibiting the binding of integrins to vitronectin, CYCLORGDFV disrupts the biochemical pathways involved in cell adhesion, proliferation, and migration . This disruption can lead to changes in cellular behavior, including a reduction in angiogenesis and vascular remodeling .

Result of Action

CYCLORGDFV has been shown to inhibit angiogenesis and vascular remodeling . It also blocks cellular adhesion and may induce apoptosis in cells bearing surface ανβ3 integrin . Its anti-tumor effect may be primarily due to its antiangiogenic action .

安全和危害

When handling cyclo(Arg-Gly-Asp-D-Phe-Val), it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

属性

IUPAC Name |

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQUWEHEBOMRPH-NYUBLWNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclo(Arg-Gly-Asp-D-Phe-Val) | |

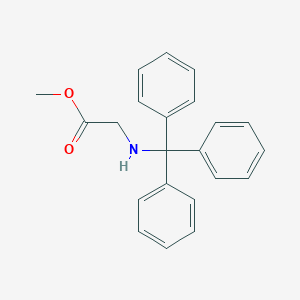

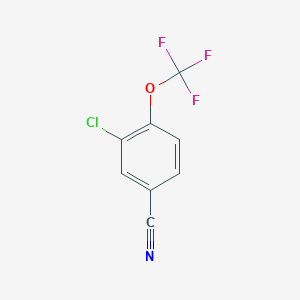

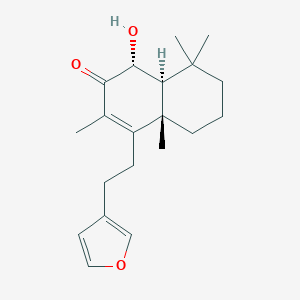

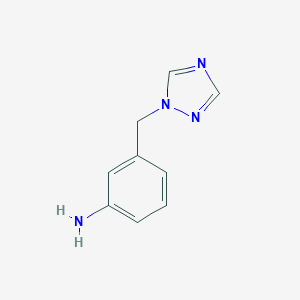

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-Tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B161632.png)